molecular formula C15H28N2 B14578630 N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine CAS No. 61147-62-4

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine

Cat. No.: B14578630
CAS No.: 61147-62-4
M. Wt: 236.40 g/mol
InChI Key: MFKYDWYQPQMCDF-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine is an organic compound that belongs to the class of amines. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is often used as a precursor to other chemical species and has found significant use in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with cyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalytic amount of acid to facilitate the reaction, followed by purification steps to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes. It also participates in redox reactions, which can affect cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclohexanimine is unique due to its stability and versatility in various chemical reactions. Unlike its similar compounds, it can participate in a broader range of reactions and has more diverse applications in scientific research and industry .

Properties

CAS No.

61147-62-4

Molecular Formula

C15H28N2

Molecular Weight

236.40 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclohexanimine

InChI

InChI=1S/C15H28N2/c1-14(2)11-8-12-15(3,4)17(14)16-13-9-6-5-7-10-13/h5-12H2,1-4H3

InChI Key

MFKYDWYQPQMCDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1N=C2CCCCC2)(C)C)C

Origin of Product

United States

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